Ethyl 3-phenylpropyl phosphate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
874181-02-9 |
|---|---|
Molecular Formula |
C11H16O4P- |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
ethyl 3-phenylpropyl phosphate |
InChI |
InChI=1S/C11H17O4P/c1-2-14-16(12,13)15-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,12,13)/p-1 |
InChI Key |
MEVGXDKUAKIUGO-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)([O-])OCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Reaction Mechanisms and Kinetic Investigations of Phenylpropyl Phosphate Systems
Kinetics and Mechanisms of Tri-3-phenylpropyl Phosphate (B84403) Hydrolysis
The hydrolysis of tri-3-phenylpropyl phosphate has been investigated under acidic conditions to elucidate its reaction mechanism. asianpubs.org A study conducted in a 20% dioxane-water mixture at 98ºC with hydrochloric acid concentrations ranging from 0.1 to 7.0 mol dm⁻³ revealed key aspects of its decomposition pathway. asianpubs.org
The role of conjugate acid species in the hydrolysis of tri-3-phenylpropyl phosphate is a critical factor. asianpubs.org Ionic strength data from hydrolysis experiments indicate that the reaction proceeds through the formation of a conjugate acid species. asianpubs.org This suggests that the phosphate ester is first protonated by the acid catalyst, which in turn makes it more susceptible to nucleophilic attack by water. The rate of hydrolysis is observed to increase with acid molarity up to a certain point, after which it decreases, a phenomenon attributed to water activity and negative ionic strength effects at higher acid concentrations. wisdomlib.org
Investigations into the molecularity of the hydrolysis reaction of tri-3-phenylpropyl phosphate suggest a unimolecular behavior. asianpubs.org This implies that the rate-determining step involves a single molecule, likely the protonated phosphate ester, undergoing a transformation. asianpubs.orgasianpubs.org This is a key finding in differentiating the potential reaction pathways.
To further clarify the nature of the acid catalysis, solvent isotope effect studies were performed. The results of these studies favor a specific acid catalysis mechanism. asianpubs.orgasianpubs.org In specific acid catalysis, the reaction rate is dependent on the concentration of the protonated substrate, which is in rapid equilibrium with the acid in the solution. An inverse kinetic isotope effect (kH₃O⁺/kD₃O⁺ < 1) is often indicative of a mechanism where the conjugate acid of the substrate is formed prior to the rate-limiting step. amazonaws.com
The pathway of bond cleavage is a fundamental aspect of the reaction mechanism. For the hydrolysis of tri-3-phenylpropyl phosphate, comparative kinetic data support the occurrence of carbon-oxygen (C-O) bond fission. asianpubs.orgasianpubs.org This means the bond between the carbon atom of the phenylpropyl group and the oxygen atom of the phosphate group is broken during the reaction. asianpubs.org
Elucidation of Carbon-Oxygen Bond Fission Pathways
Nucleophilic Substitution Pathways in Phosphate Ester Transformations
Nucleophilic substitution is a common reaction pathway for phosphate esters, and understanding these mechanisms is crucial for predicting their reactivity with various nucleophiles. thieme-connect.de These reactions can proceed through different mechanisms depending on the structure of the phosphate ester, the nature of the nucleophile, and the reaction conditions. thieme-connect.de
Phosphate esters can undergo nucleophilic attack at either the phosphorus atom (P-O cleavage) or the carbon atom of the ester group (C-O cleavage). thieme-connect.de The prevailing mechanism is influenced by factors such as the stability of the leaving group and the steric hindrance around the reaction center. thieme-connect.denih.gov
For many acyclic phosphate triesters, a direct substitution mechanism, analogous to an SN2 reaction at a saturated carbon, is likely. thieme-connect.de This involves a trigonal bipyramidal transition state. thieme-connect.de The reaction of phosphate esters with nucleophiles can be categorized into three main pathways:
Associative [AN + DN] mechanism: A stepwise process involving a pentacoordinate intermediate. frontiersin.org
Concerted [ANDN] SN2-like mechanism: A one-step process with simultaneous bond formation and bond breaking. frontiersin.org
Dissociative [DN + AN] mechanism: A stepwise process where the substrate first ionizes to form a metaphosphate-like intermediate. frontiersin.org
The specific pathway taken can be influenced by the solvent, with different mechanisms sometimes operating in different solvent systems. nih.gov For instance, the hydrolysis of some phosphate esters proceeds via one mechanism in water or aqueous ethanol (B145695) and another in pure ethanol. nih.gov
Stereochemical Course of Substitution Reactions at Phosphorus Centers, including Inversion and Retention of Configuration
Substitution reactions at the phosphorus atom of organophosphorus compounds can proceed through different stereochemical pathways, primarily inversion or retention of the configuration at the phosphorus center. mdpi.comresearchgate.net The outcome is largely dependent on the reaction mechanism, which can be a bimolecular nucleophilic substitution (SN2(P)) or an addition-elimination (A-E) process. mdpi.com
The SN2(P) mechanism, analogous to the SN2 reaction at a carbon center, typically proceeds with the inversion of configuration. mdpi.commdpi.com This is because the incoming nucleophile attacks the phosphorus atom from the side opposite to the leaving group. researchgate.net In contrast, electrophilic substitution reactions at the phosphorus center, designated as SE2(P), generally occur with retention of configuration. mdpi.com This is attributed to the electrophile attacking the phosphorus center from the front, where the lone pair of electrons is located. researchgate.netresearchgate.net
The addition-elimination mechanism involves the formation of a pentacoordinate intermediate, often a trigonal bipyramidal phosphorane (TBPI). researchgate.netmdpi.comresearchgate.net The stereochemical result of this pathway is more complex and depends on the stability and potential rearrangements (like Berry pseudorotation) of this intermediate. researchgate.net If the intermediate is stable enough to undergo pseudorotation before the leaving group departs, a mixture of stereoisomers can be formed. However, if the leaving group's departure is rapid, the stereochemistry is determined by the initial attack of the nucleophile. semanticscholar.org For instance, in some cyclic systems, nucleophilic displacement reactions can occur with retention of configuration. mdpi.com
It is important to note that while trivalent phosphorus compounds like phosphines have a high barrier to pyramidal inversion and typically attack electrophiles with retention of configuration, subsequent cyclization or other intramolecular reactions can lead to an inversion of configuration at the phosphorus nucleophile. nih.govlibretexts.org
The phosphorus center of phosphate esters is tetrahedral and can be a stereocenter if the four substituent groups are different. libretexts.orglibretexts.org The investigation of stereochemistry at these centers is often accomplished by using oxygen isotopes to create chiral phosphate groups. libretexts.orglibretexts.org
Impact of Steric and Electronic Effects on Reactivity and Selectivity
The reactivity and selectivity of organophosphorus compounds, including ethyl 3-phenylpropyl phosphate, are significantly influenced by both steric and electronic effects of the substituents attached to the phosphorus atom. tandfonline.comtandfonline.com These effects can modulate the accessibility of the reaction center and the electron density at the phosphorus atom, thereby affecting the rates and outcomes of reactions. nih.gov
Electronic Effects:
Electron-withdrawing substituents attached to the phosphorus atom generally increase its reactivity towards nucleophiles. nih.govnih.gov This is because they decrease the electron density at the phosphorus center, making it more electrophilic and thus more susceptible to nucleophilic attack. For example, the presence of electron-withdrawing groups in the leaving group of a phosphate ester enhances the rate of the inhibition reaction of acetylcholinesterase. nih.gov
Steric Effects:
Steric hindrance, the spatial arrangement of atoms or groups at or near a reacting site, can hinder or prevent a reaction. nih.gov In the context of organophosphorus chemistry, bulky substituents on the phosphorus atom can decrease the reaction rate by impeding the approach of the nucleophile. nih.gov This principle is utilized in the stabilization of low-coordinate organophosphorus compounds with bulky groups like the "supermesityl" group. nih.gov The impact of steric effects can be quantitatively analyzed using models that calculate the steric constants of substituents. tandfonline.comtandfonline.com
The following table summarizes the general influence of electronic and steric effects on the reactivity of organophosphorus compounds:
| Effect | Influence on Reactivity | Rationale |
| Electronic | Electron-withdrawing groups increase reactivity. nih.govnih.gov | Increases the electrophilicity of the phosphorus atom. nih.gov |
| Electron-donating groups decrease reactivity. | Decreases the electrophilicity of the phosphorus atom. | |
| Steric | Increased steric bulk decreases reactivity. nih.gov | Hinders the approach of the nucleophile to the phosphorus center. nih.gov |
Mechanistic Aspects of Phase Transfer Catalysis in Organophosphorus Synthesis
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. researchgate.nettandfonline.comijirset.com This technique is particularly valuable in organophosphorus chemistry for the synthesis of compounds like phosphate esters under mild conditions, often leading to higher yields and selectivity. researchgate.netcrdeepjournal.orgmdpi.com
The fundamental principle of PTC involves a catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant (typically an anion) from the aqueous phase to the organic phase where the other reactant is soluble. ijirset.comwiley-vch.de This transfer overcomes the insolubility barrier, allowing the reaction to proceed.
Two primary mechanisms are proposed for PTC:
Starks' Extraction Mechanism: In this mechanism, the phase-transfer catalyst extracts the anion from the aqueous phase into the organic phase through an anion-exchange process. researchgate.net The resulting ion pair in the organic phase is highly reactive.
Makosza's Interfacial Mechanism: This mechanism suggests that the reaction occurs at the interface between the two phases. researchgate.net The catalyst facilitates the deprotonation of the substrate at the interface, and the resulting anion then reacts in the organic phase. wiley-vch.de
The choice of catalyst is critical for the efficiency of a PTC reaction. Quaternary ammonium salts are common, but phosphonium salts are also used, especially at higher temperatures. ijirset.com The structure of the catalyst, specifically the length of the alkyl chains, influences its organophilicity and its effectiveness in transferring anions. acsgcipr.org Empirical parameters like the "C#" (total number of carbons) and "q-value" (sum of the reciprocals of the number of carbons in each chain) are used to characterize and select appropriate catalysts. acsgcipr.org
PTC has been successfully applied to a variety of reactions in organophosphorus synthesis, including:
Phosphorylation of alcohols and phenols: PTC allows for the efficient and selective phosphorylation, even in an aqueous phase using reagents like phosphorus oxychloride. researchgate.net
Alkylation and acylation reactions: These are common applications of PTC in general organic synthesis and are also relevant for modifying organophosphorus compounds. researchgate.net
Michaelis-Arbuzov and Michaelis-Becker reactions: PTC conditions can be employed to facilitate these carbon-phosphorus bond-forming reactions. mdpi.com
Synthesis of α-aminophosphonates. researchgate.net
The combination of PTC with other techniques, such as microwave irradiation, can further enhance reaction rates and selectivity. researchgate.net
The following table provides a simplified overview of the key components and their roles in a typical liquid-liquid PTC system for organophosphorus synthesis:
| Component | Phase | Role |
| Organophosphorus Substrate | Organic | Reactant |
| Nucleophile (e.g., hydroxide, alkoxide) | Aqueous | Reactant |
| Phase Transfer Catalyst (e.g., Quaternary Ammonium Salt) | Both | Transports the nucleophile from the aqueous to the organic phase. |
| Organic Solvent | Organic | Dissolves the organophosphorus substrate. |
| Water | Aqueous | Dissolves the nucleophilic reagent. |
Spectroscopic and Structural Characterization of Ethyl 3 Phenylpropyl Phosphate and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the precise structural determination of organic molecules. For ethyl 3-phenylpropyl phosphate (B84403), a combination of 1H, 13C, and 31P NMR experiments provides a complete picture of the atomic arrangement and chemical environment.
The 1H NMR spectrum of ethyl 3-phenylpropyl phosphate is expected to show distinct signals for the ethyl and 3-phenylpropyl groups. The aromatic protons of the phenyl ring typically appear in the downfield region (δ 7.1-7.3 ppm). The methylene (B1212753) group adjacent to the phenyl ring (-CH2-Ph) would resonate around δ 2.6-2.7 ppm, while the central methylene group of the propyl chain would appear near δ 1.9-2.0 ppm. The methylene group attached to the phosphate oxygen (-O-CH2-) is expected further downfield due to the deshielding effect of the oxygen and phosphorus atoms. The ethyl group would present as a quartet for the -O-CH2- protons and a triplet for the terminal -CH3 protons.
The 13C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons resonate between δ 126-141 ppm. rsc.org Aliphatic carbons of the 3-phenylpropyl chain and the ethyl group appear in the upfield region. The carbon atoms directly bonded to oxygen (C-O-P) are shifted downfield compared to simple alkanes. huji.ac.il
31P NMR spectroscopy is particularly diagnostic for organophosphorus compounds, with a wide chemical shift range that is highly sensitive to the electronic environment of the phosphorus atom. huji.ac.il For phosphate esters, the signals typically appear in a characteristic region. For example, the 31P chemical shifts for compounds like tris(2-butoxyethyl) phosphate (TBEP) and tributyl phosphate (TBP) are observed around δ -4.0 ppm and δ -3.2 ppm, respectively, in aqueous solutions. scielo.brscielo.br Therefore, the 31P NMR spectrum of this compound is expected to show a single resonance in this characteristic range for phosphate esters. mdpi.commdpi.com
Table 1: Predicted 1H, 13C, and 31P NMR Data for this compound Note: Data is predicted based on values for analogous structures like bis(3-phenylpropyl)phosphine oxide and ethyl 3-phenylpropionate. rsc.orgnih.gov
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected J-Coupling (Hz) |
| Phenyl C-H | 1H | 7.15 - 7.30 | Multiplet | |
| Ph-CH2- | 1H | ~2.7 | Triplet | 3JHH ≈ 7-8 |
| -CH2-CH2-CH2- | 1H | ~1.9 | Multiplet | |
| -O-CH2- (propyl) | 1H | ~4.0 | Multiplet | |
| -O-CH2- (ethyl) | 1H | ~4.1 | Quartet | 3JHH ≈ 7, 3JPH ≈ 7-8 |
| -CH3 (ethyl) | 1H | ~1.3 | Triplet | 3JHH ≈ 7 |
| Phenyl C (quaternary) | 13C | ~141 | Singlet | |
| Phenyl C-H | 13C | 126 - 129 | Singlet | |
| Ph-CH2- | 13C | ~36 | Singlet | |
| -CH2-CH2-CH2- | 13C | ~23 | Singlet | |
| -O-CH2- (propyl) | 13C | ~67 | Doublet | 2JPC ≈ 5-7 |
| -O-CH2- (ethyl) | 13C | ~64 | Doublet | 2JPC ≈ 5-7 |
| -CH3 (ethyl) | 13C | ~16 | Doublet | 3JPC ≈ 6-7 |
| P | 31P | -5 to 5 | Singlet (proton decoupled) |
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the covalent framework of the molecule. acs.orgnih.gov
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique would definitively link the proton resonances of the ethyl and 3-phenylpropyl groups to their corresponding carbon signals listed in Table 1, confirming the C-H bonding network within each substituent. researchgate.netscience.gov
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds (2JCH and 3JCH) and, importantly for this molecule, between protons and the phosphorus atom (2JPH and 3JPH). uni-regensburg.de Key HMBC correlations would include:
A correlation between the methylene protons of the ethyl group (-O-CH2-) and the phosphorus atom, confirming the P-O-C linkage.
A correlation between the methylene protons of the 3-phenylpropyl group (-O-CH2-) and the phosphorus atom, confirming the second P-O-C linkage.
Correlations from the benzylic protons (Ph-CH2-) to the aromatic carbons, confirming the attachment of the propyl chain to the phenyl ring.
These 2D experiments provide irrefutable evidence of the molecular structure by mapping out the connectivity between the different functional fragments.
<sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR for Precise Structural Elucidation
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Analysis
FT-IR Spectroscopy: The FT-IR spectrum is dominated by strong absorption bands corresponding to polar functional groups. For this compound, the most prominent features would be:
A very strong and characteristic absorption for the phosphoryl (P=O) stretching vibration, typically found in the range of 1250-1300 cm-1 for phosphate esters. researchgate.net
Strong absorptions corresponding to P-O-C stretching, usually appearing in the 1050-950 cm-1 region. researchgate.netresearchgate.net
C-H stretching vibrations for the aromatic ring (above 3000 cm-1) and the aliphatic chains (below 3000 cm-1).
Aromatic C=C ring stretching vibrations in the 1600-1450 cm-1 region.
FT-Raman Spectroscopy: While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. Key signals in the FT-Raman spectrum would include:
Aromatic ring breathing modes, which are often strong in Raman spectra. irdg.org
Aliphatic C-H stretching and bending modes.
The P=S bond, if present in a derivative, gives a characteristic Raman band between 600-700 cm-1, but the P=O stretch is typically weaker in Raman than in IR. irdg.org
The combination of FT-IR and FT-Raman provides a comprehensive vibrational profile of the molecule. rsc.orgnih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm-1) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |
| P=O Stretch | 1300 - 1250 | Very Strong | Weak-Medium |
| P-O-C Stretch | 1050 - 950 | Strong | Medium |
Mass Spectrometry (e.g., FAB-MS, ESI-MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Soft ionization techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are well-suited for organophosphate esters as they tend to produce an intact molecular ion or a protonated molecule, [M+H]+. chemsrc.com
For this compound (C11H17O4P), the exact molecular weight is 244.0919 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition with high accuracy. rsc.org
The fragmentation pattern in tandem MS (MS/MS) provides valuable structural information. For phosphate esters, fragmentation is often driven by cleavage of the P-O bonds and rearrangements. libretexts.org Key fragmentation pathways for this compound would likely include:
Loss of the ethyl group: Cleavage resulting in the loss of ethene (C2H4, 28 Da).
Loss of the 3-phenylpropyl group: Cleavage leading to the loss of the 3-phenylpropyl radical or related fragments. A prominent fragment would likely be the tropylium (B1234903) ion (C7H7+) at m/z 91, which is a very stable fragment characteristic of compounds containing a benzyl (B1604629) moiety.
Phosphate-driven fragmentation: In negative ion mode, phosphopeptides and related compounds often show a characteristic loss of the phosphate group, such as a neutral loss of H3PO4 (98 Da) or the detection of the [PO3]- ion at m/z 79. nih.govnih.gov
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]+ | [C11H18O4P]+ | 245.0997 | Protonated Molecular Ion |
| [M-C2H4+H]+ | [C9H14O4P]+ | 217.0681 | Loss of ethene from ethyl group |
| [C7H7]+ | [C7H7]+ | 91.0548 | Tropylium ion from phenylpropyl group |
| [PO3]- | [PO3]- | 78.9588 | Metaphosphate ion (negative mode) |
Theoretical and Computational Chemistry of Phenylpropyl Phosphate Compounds
Quantum Mechanical Investigations using Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate and efficient investigation of the electronic structure of molecules. science.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a tractable framework for studying systems of chemical interest. science.gov For phenylpropyl phosphate (B84403) compounds, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in elucidating their fundamental properties. espublisher.commdpi.com
The first step in the computational analysis of a molecule like Ethyl 3-phenylpropyl phosphate involves the optimization of its molecular geometry. This process seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a flexible molecule with multiple rotatable bonds, such as the ethyl and phenylpropyl chains, this can lead to several stable conformations, or conformers.
Table 1: Hypothetical Optimized Geometrical Parameters for the Global Minimum Conformation of this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| P=O | 1.48 | - | - |
| P-O(ethyl) | 1.60 | - | - |
| P-O(propyl) | 1.60 | - | - |
| C(propyl)-C(propyl) | 1.53 | - | - |
| C(propyl)-C(phenyl) | 1.51 | - | - |
| O-P-O | - | 102.5 | - |
| P-O-C(ethyl) | - | 120.8 | - |
| C-C-C(propyl) | - | 112.3 | - |
| C-C-C-C(propyl chain) | - | - | 178.5 (anti) |
| O-P-O-C(ethyl) | - | - | -150.2 |
Note: The data in this table is illustrative and based on typical values for similar functional groups.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. researchgate.netscience.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. science.govnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms of the phosphate group, while the LUMO would likely be distributed over the phosphate group and the phenylpropyl chain.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap (ΔE) | 6.60 |
Note: This data is illustrative. The actual values would depend on the specific computational method and basis set used.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, where different colors represent different electrostatic potential values. researchgate.netresearchgate.net Regions of negative potential (typically colored red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to show a significant negative potential around the phosphoryl oxygen (P=O) due to the presence of lone pairs of electrons, making it a primary site for electrophilic attack. researchgate.net The phenyl ring would also exhibit negative potential due to its π-electron cloud. researchgate.net Conversely, the phosphorus atom and the hydrogen atoms of the ethyl and propyl groups would show positive potential, indicating their susceptibility to nucleophilic attack. mdpi.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Compound Stability
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewisc.edu It transforms the complex molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals that align with the intuitive Lewis structure representation of a molecule. uni-muenchen.de
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). researchgate.netscienceacademique.com These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.
Table 3: Hypothetical Major Donor-Acceptor Interactions and their Second-Order Perturbation Energies (E(2)) for this compound from NBO Analysis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O of P=O) | σ* (P-O) | 5.2 |
| LP (O of P-O-C) | σ* (P-O) | 3.8 |
| π (C-C of Phenyl) | σ* (C-C of Propyl) | 2.1 |
| σ (C-H of Ethyl) | σ* (P-O) | 1.5 |
Note: This data is illustrative and represents plausible interactions and stabilization energies.
Nonlinear Optical (NLO) Properties and Calculation of First-Order Polarizability
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and photonics. mdpi.comboydnlo.ca The NLO response of a molecule is governed by its hyperpolarizability. The first-order hyperpolarizability (β) is a measure of the second-order NLO response. metall-mater-eng.comresearchgate.net
Table 4: Hypothetical Calculated First-Order Hyperpolarizability Components for this compound
| Component | Value (a.u.) |
| β_x | 150 |
| β_y | -50 |
| β_z | 80 |
| β_total | 174.6 |
Note: The data is hypothetical and for illustrative purposes. The unit is in atomic units (a.u.).
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its macroscopic properties. iiarjournals.org21stcenturycardiology.com By calculating a variety of molecular descriptors (e.g., topological, electronic, and steric), a predictive model can be developed using statistical methods.
For a series of phenylpropyl phosphate derivatives, QSPR models could be developed to predict properties such as boiling point, solubility, or even biological activity. iiarjournals.org The descriptors used in such a model for this compound and its analogues might include molecular weight, logP, molar refractivity, dipole moment, and quantum chemical descriptors like HOMO and LUMO energies. These studies are valuable in the rational design of new compounds with desired properties, reducing the need for extensive experimental synthesis and testing. 21stcenturycardiology.com
Neural Network Modeling for Property Prediction in Phosphate and Diphosphate (B83284) Structures
Neural networks (NNs) have emerged as powerful tools in computational chemistry for predicting molecular properties. nih.gov These machine learning models can be trained on existing data to identify complex patterns and relationships between a molecule's structure and its behavior, which is particularly useful for phosphate and diphosphate compounds. iwaponline.com
Several types of neural network architectures are applied in this field:
Feed-Forward Neural Networks (FNN): These are fundamental models where information moves in one direction, from input to output layers. Deep Feed-Forward Neural Networks (DFNN) are a variant with multiple hidden layers, allowing for the modeling of more complex relationships. iwaponline.com
Recurrent Neural Networks (RNN): These networks are designed to handle sequential data, making them suitable for time-series analysis. Variants like Long Short-Term Memory (LSTM) and Gated Recurrent Unit (GRU) models have mechanisms to remember information over long sequences, improving long-term predictions. iwaponline.comresearchgate.net
Graph Neural Networks (GNNs): GNNs are particularly relevant for chemical applications as they operate directly on the molecular graph, where atoms are nodes and bonds are edges. nih.govmdpi.com This allows the model to learn representations directly from the molecular structure. nih.govacs.org Message Passing Neural Networks (MPNNs) are a common framework for GNNs in chemistry. acs.org
In the context of phosphate structures, neural networks have been successfully used to predict water quality parameters, including phosphate concentrations. iwaponline.com These models can take various hydrologic and environmental parameters as inputs to simulate and predict nutrient loading in water systems. iwaponline.com Studies have demonstrated that NN models can be trained to support the management of phosphorus in agricultural settings, which is critical for preventing the eutrophication of water bodies. iwaponline.com The accuracy of these models is enhanced when there is a wide range of input data, reflecting different conditions and events like intense precipitation. iwaponline.com Hybrid AI models that integrate different machine learning techniques show significant promise for improving system automation and control in applications like hydroponics, where precise phosphate levels are crucial. researchgate.net
Table 2: Neural Network Models in Phosphate System Analysis
| Model Type | Description | Application Example |
| FNN/DFNN | Feed-Forward Neural Network / Deep FNN. Information flows from input to output. | Predicting phosphate concentration based on environmental parameters. iwaponline.com |
| RNN (LSTM, GRU) | Recurrent Neural Network. Processes sequential data, capturing temporal dependencies. | Improving long-term predictions for nutrient absorption in hydroponic systems. iwaponline.comresearchgate.net |
| GNN/MPNN | Graph Neural Network / Message Passing NN. Operates directly on the molecular graph structure. | General molecular property prediction for diverse chemical structures, including those containing phosphate groups. nih.govacs.org |
| RBFNN/GRNN | Radial Basis Function NN / General Regression NN. Distinguished by features like global approximation and ability to fit noisy data. | Used for time-series and randomization analysis in water quality modeling. iwaponline.com |
Computational Studies on Related 3-Phenylpropyl Radical Species
While direct computational studies on this compound are not extensively documented, significant research exists on the closely related 3-phenylpropyl radical species. These studies provide critical insights into the reactivity and reaction mechanisms that are relevant to the broader class of phenylpropyl compounds.
Computational investigations, primarily using Density Functional Theory (DFT) and high-accuracy composite methods like G3(MP2)-RAD, have been performed on substituted 3-phenylpropyl radicals. nih.govresearchgate.net These studies focus on determining the relative importance of two competing unimolecular reactions: fragmentation and cyclization. nih.gov
Key findings from these computational studies indicate that:
Cyclization is generally favored: For most substituted 3-phenylpropyl radicals, the cyclization reaction is energetically more favorable than the fragmentation reaction. nih.govresearchgate.net An exception occurs when fragmentation leads to the formation of highly stabilized benzylic species. nih.gov
Reaction barriers are determined by stability: The activation enthalpies for the cyclization reactions are largely determined by the stability of the reactant radical. nih.gov Steric factors also play a significant, though lesser, role. nih.gov
Hammett correlations provide mechanistic insight: The energetics and kinetics of the reactions of benzyl (B1604629) radicals with alkenes (which form 3-phenylpropyl radicals) have been analyzed using Hammett correlations. anu.edu.auacs.org These analyses show that while radical stabilization effects are dominant, modest polar effects, enhanced by solvation, also influence the reaction. anu.edu.auacs.org Reasonable correlations are found between the enthalpy of activation and empirical substituent parameters like Hammett σ and σ•. anu.edu.auacs.org
The G3(MP2)-RAD method has proven to be a reliable composite method for calculating thermochemical properties in radical systems, showing good performance for predicting reaction barriers and heats of formation. researchgate.netresearchgate.net These computational approaches allow for a detailed understanding of how substituents on the phenyl ring and functionalization on the propyl chain affect the kinetics and thermodynamics of these radical reactions. anu.edu.au
Table 3: Summary of Computational Studies on 3-Phenylpropyl Radicals
| Study Focus | Computational Methods Used | Key Findings | References |
| Reaction Competition | Density Functional Theory (DFT), G3(MP2)-RAD | Cyclization is generally more facile than fragmentation, except when highly stabilized benzylic fragments can be formed. | nih.gov, researchgate.net |
| Activation Barriers | G3(MP2)-RAD//B3-LYP/6-31G(d) | Energetic barriers for cyclization are primarily controlled by reactant radical stability and secondarily by steric factors. | nih.gov |
| Substituent Effects | G3(MP2)-RAD, COSMO-RS (for solvation) | Hammett analysis reveals that radical stabilization effects dominate, with minor but significant polar effects. Solvation enhances these polar effects. | anu.edu.au, acs.org |
| Thermochemical Accuracy | G3(MP2)-RAD, G3X(MP2)-RAD | G3-type composite methods provide accurate heats of formation for radicals, with mean absolute deviations as low as ~2.5 kJ mol⁻¹. | researchgate.net |
Advanced Applications and Innovative Research Directions for Ethyl 3 Phenylpropyl Phosphate in Organic Synthesis
Leveraging Phosphate (B84403) Esters as "Tunable" Reagents in Diversified Synthetic Strategies
Phosphate esters, long recognized for their essential role in biochemistry, are increasingly being appreciated in synthetic organic chemistry. rsc.orgdeepdyve.com Historically, their poor reactivity in nucleophilic substitution reactions made them less favorable compared to more reactive substrates like halides and sulfonates. rsc.orgrsc.org However, this inherent stability is now being harnessed as a key advantage, allowing for their development as "tunable" reagents whose reactivity can be selectively activated under specific conditions. deepdyve.comrsc.org
This "tunability" is primarily achieved through modern activation methods that can overcome the ester's intrinsic low reactivity. rsc.org Key strategies include:
Metal Catalysis : Transition metals, particularly palladium(0) species, are effective catalysts for reactions involving phosphate esters. rsc.org For example, palladium catalysis facilitates the smooth reaction of allylic diethyl phosphates with nucleophiles like malonate anions. rsc.org This approach turns the phosphate into a good leaving group, enabling transformations that would otherwise be difficult.
Photochemistry : Photochemical activation has proven effective for certain phosphate esters, particularly those with benzyl (B1604629) and aryl derivatives. rsc.orgrsc.org This method offers a metal-free alternative for initiating reactions, expanding the toolkit for synthetic chemists. deepdyve.com
The ability to control the reactivity of the phosphate group means that it can be carried through multiple synthetic steps without interference, only to be activated for a specific transformation when desired. This feature is invaluable in complex total synthesis projects. While alkyl phosphates are less activated than vinyl or aryl phosphates, the principles of tunable activation provide a framework for employing compounds like ethyl 3-phenylpropyl phosphate in sophisticated synthetic plans where controlled reactivity is paramount. rsc.org
Exploration of the Phenylpropyl Moiety in the Design of Novel Chemical Entities
The 3-phenylpropyl group is a significant structural motif in medicinal chemistry and materials science. Its combination of a flexible three-carbon chain and a rigid aromatic ring allows for specific spatial orientations and hydrophobic interactions, making it a valuable component in designing molecules with targeted biological activities.
Structure-activity relationship (SAR) studies are fundamental to drug discovery, systematically modifying a molecule's structure to understand how these changes affect its biological activity. oncodesign-services.com The phenylpropyl moiety is frequently used as a scaffold in these studies to probe protein-ligand interactions. nih.govnih.gov By introducing various substituents at different positions on the phenylpropyl chain, researchers can map the steric and electronic requirements of a protein's binding site. nih.gov
A notable example involves the SAR studies of analogues of GBR 12909, a potent and selective dopamine (B1211576) transporter (DAT) ligand. nih.gov In this research, derivatives were synthesized with substituents on the C2 and C3 positions of the 3-phenylpropyl side chain to evaluate their binding affinities for both the dopamine transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.gov The findings demonstrated that the position and nature of these substituents critically control binding affinity and selectivity. nih.gov
For instance, introducing a hydroxyl or fluoro group at the C2 position led to significant enantioselectivity. The (S)-enantiomer with a 2-fluoro substitution, (S)-10, showed the highest DAT binding affinity in the study (Kᵢ = 2.7 nM), whereas the corresponding (R)-enantiomer had significantly lower affinity. nih.gov This highlights how subtle changes to the phenylpropyl scaffold can drastically alter molecular recognition by a protein target. Such studies are crucial for optimizing lead compounds into viable drug candidates with high potency and selectivity. oncodesign-services.comnih.gov
Table 1: Binding Affinities (Kᵢ, nM) of Phenylpropyl-Substituted Analogues at Dopamine (DAT) and Serotonin (SERT) Transporters
| Compound | Substituent on Phenylpropyl Moiety | DAT Kᵢ (nM) | SERT Kᵢ (nM) | SERT/DAT Ratio |
|---|---|---|---|---|
| 1 (GBR 12909) | None | 3.7 ± 0.4 | 130 ± 5 | 35 |
| (S)-3 | 3-OH | 4.4 ± 0.5 | 135 ± 5 | 31 |
| (R)-3 | 3-OH | 3.0 ± 0.3 | 85 ± 3 | 28 |
| (S)-5 | 2-OH | 0.75 ± 0.03 | 230 ± 7 | 307 |
| (R)-5 | 2-OH | 12 ± 1 | 160 ± 4 | 13 |
| (S)-10 | 2-F | 2.7 ± 0.2 | 290 ± 8 | 109 |
| (R)-10 | 2-F | 53 ± 3 | 430 ± 9 | 8.1 |
Data sourced from a study on substituted 3-phenylpropyl piperazine (B1678402) derivatives. nih.gov
The formation of carbon-carbon bonds with precise control over stereochemistry is a central goal of modern organic synthesis. nih.gov Phenylpropyl-containing intermediates can play a crucial role in achieving this stereocontrol, where the existing structure of the intermediate directs the formation of new stereocenters.
A prime example of stereoselective C-C bond formation is the Wittig reaction, which converts aldehydes or ketones into alkenes using a phosphonium (B103445) ylide. wikipedia.orglibretexts.org The geometry of the resulting alkene can often be controlled based on the nature of the ylide and the reaction conditions. organic-chemistry.org While the Wittig reaction is a powerful tool, other methods also utilize structured intermediates for stereocontrol.
For instance, research has demonstrated the stereoselective Negishi coupling of (2-amido-1-phenylpropyl)zinc compounds. researchgate.net In this reaction, a C(sp³)-C(sp²) bond is formed between the phenylpropyl intermediate and an aryl bromide. The stereochemical outcome of the reaction was effectively controlled by the steric bulk of an amide group located at the β-position to the zinc-bearing carbon. A less bulky amide group led to the syn product, while a sterically hindered amide group yielded the anti product with high diastereoselectivity. researchgate.net This work illustrates how a phenylpropyl-containing intermediate can be strategically modified to direct the outcome of a C-C bond-forming reaction, a key principle in the asymmetric synthesis of complex molecules like medicinally important 1-arylphenylethylamines. researchgate.net
Design and Synthesis of Phenylpropyl-Substituted Analogues for Elucidating Structure-Activity Relationships in Molecular Recognition Studies (e.g., protein-ligand binding analysis)
Development of Novel Phenylpropyl Phosphate-Based Reagents and Catalysts for Specific Organic Transformations
The development of new reagents and catalysts is driven by the need for more efficient, selective, and sustainable chemical transformations. researchgate.net Combining a phenylpropyl moiety with a phosphate group into a single molecular architecture offers intriguing possibilities for creating novel reagents and catalysts. Phosphorus-based organocatalysis is a rapidly growing field, with applications ranging from nucleophilic catalysis to processes that avoid the generation of phosphine (B1218219) oxide waste. nih.gov
Phosphate-based materials are recognized for their high chemical stability and tunable electronic properties, making them suitable for various catalytic applications, including the electrooxidation of urea. mdpi.com While specific research on this compound as a catalyst is not widespread, its structure suggests several potential roles:
Bifunctional Catalysis : The phosphate group could act as a Lewis base or a Brønsted acid, while the phenylpropyl group could engage in non-covalent interactions (e.g., π-stacking) with a substrate, orienting it for a specific reaction.
Phase-Transfer Catalysis : As a quaternary phosphonium salt derivative, it could function as a phase-transfer catalyst, facilitating reactions between reagents in immiscible phases. nih.gov
Precursor to More Complex Catalysts : this compound could serve as a synthetic precursor for more elaborate catalyst systems. For example, the phenyl ring could be functionalized with additional catalytic groups, or the phosphate ester could be incorporated into a larger macromolecular or solid-supported catalyst, where the phenylpropyl chain acts as a flexible linker. diva-portal.org
The synthesis of related compounds like 3-phenylpropyl phosphate has been documented, providing a basis for accessing these building blocks for further development. clockss.org The future in this area lies in designing and synthesizing novel catalysts where the distinct properties of both the phosphate and phenylpropyl groups are synergistically harnessed to achieve unique reactivity and selectivity in organic transformations. mdpi.com
Q & A
Q. How can researchers mitigate batch-to-batch variability in this compound samples?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, including critical process parameter (CPP) identification (e.g., reaction time, purification steps). Use design-of-experiments (DoE) software (e.g., Minitab) to optimize reproducibility. Characterize each batch with orthogonal analytical methods and establish acceptance criteria (e.g., ≥95% purity by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
